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Dextrorphan O-b-D-glucuronide D3

Cat. No.: B13416271
M. Wt: 436.5 g/mol
InChI Key: YQAUTKINOXBFCA-FVZZEKDBSA-N
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Description

Contextualization within Dextromethorphan (B48470) Metabolism Research

To understand the utility of Dextrorphan (B195859) O-β-D-glucuronide D3, one must first understand the metabolic journey of its parent drug, Dextromethorphan. wikipedia.orgCurrent time information in Bangalore, IN. Dextromethorphan is extensively metabolized in the body, primarily in the liver. wikipedia.org The main metabolic pathway involves O-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6, which converts Dextromethorphan into its active metabolite, Dextrorphan. Current time information in Bangalore, IN.eur.nl

Following its formation, Dextrorphan undergoes a Phase II metabolic reaction known as glucuronidation. This process, facilitated by UDP-glucuronosyltransferase (UGT) enzymes, attaches a glucuronic acid molecule to Dextrorphan, forming Dextrorphan O-β-D-glucuronide. wikipedia.orgthe-ltg.org This resulting glucuronide is more water-soluble, which facilitates its excretion from the body via the kidneys. the-ltg.org Research into this metabolic pathway is crucial for understanding the pharmacokinetics of Dextromethorphan, including how its effects and duration can vary between individuals with different levels of CYP2D6 enzyme activity. eur.nlresearchgate.net The accurate measurement of metabolites like Dextrorphan O-β-D-glucuronide in biological samples such as plasma or urine is therefore a key objective in clinical and forensic toxicology studies. wikipedia.orgnih.gov

Significance of Stable Isotope Labeling in Metabolite Research

Quantitative bioanalysis, particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is susceptible to variations that can affect accuracy. oup.comsemanticscholar.org One significant challenge is the "matrix effect," where other components in a biological sample (like plasma, urine, or tissue extracts) can interfere with the ionization of the target analyte, either suppressing or enhancing its signal and leading to inaccurate quantification. lgcstandards.com

This is where stable isotope-labeled internal standards become indispensable. lgcstandards.compharmaffiliates.com Dextrorphan O-β-D-glucuronide D3 is a prime example of such a standard. It is chemically identical to the endogenous metabolite (Dextrorphan O-β-D-glucuronide) but is infinitesimally heavier due to the replacement of three hydrogen atoms (H) with their stable, non-radioactive isotope, deuterium (B1214612) (D or ²H). pharmaffiliates.comlgcstandards.com

When added to a biological sample at a known concentration before analysis, the stable isotope-labeled standard experiences the same processing variations and matrix effects as the non-labeled analyte. oup.comlgcstandards.com Because the mass spectrometer can distinguish between the labeled and non-labeled compounds due to their mass difference, a ratio of the two can be calculated. pharmaffiliates.com This ratio remains constant even if the absolute signal for both compounds fluctuates, effectively canceling out the matrix-induced errors and allowing for highly precise and accurate quantification of the target metabolite. semanticscholar.org The use of deuterium (D) or Carbon-13 (¹³C) is preferred as it creates a mass shift that is easily detectable without altering the chemical behavior of the molecule. lgcstandards.compharmaffiliates.com

Role as a Specialized Research Reagent and Probe Compound

Dextrorphan O-β-D-glucuronide D3 functions almost exclusively as a specialized research reagent, specifically as an internal standard for the quantitative analysis of Dextrorphan O-β-D-glucuronide. lgcstandards.comnih.gov Its utility is paramount in several research domains:

Pharmacokinetic Studies: Researchers use it to accurately track the formation and elimination of Dextrorphan O-β-D-glucuronide over time after administration of Dextromethorphan. This helps build precise pharmacokinetic models. wikipedia.org

Drug-Drug Interaction Studies: When studying how other drugs might inhibit or induce the enzymes responsible for Dextromethorphan metabolism (like CYP2D6 or UGTs), the precise measurement of metabolite levels is crucial. Dextrorphan O-β-D-glucuronide D3 ensures the reliability of these measurements.

Forensic and Clinical Toxicology: In identifying and quantifying Dextromethorphan and its metabolites in cases of overdose or abuse, accurate measurement is critical. The use of this internal standard helps to avoid analytical errors that could have significant clinical or legal implications. researchgate.net

CYP2D6 Phenotyping: The ratio of Dextromethorphan to its metabolite Dextrorphan is often used to determine an individual's CYP2D6 enzyme activity (phenotype). researchgate.net Accurate quantification of downstream metabolites like the glucuronide further refines this understanding.

In essence, Dextrorphan O-β-D-glucuronide D3 is not a therapeutic agent but a critical analytical tool that enables the generation of high-quality, reproducible data in the complex field of drug metabolism research.

Compound Data Tables

Below are the data tables for the chemical compounds mentioned in this article.

Interactive Data Table: Dextrorphan O-β-D-glucuronide D3

Property Value Source
Chemical Name Dextrorphan-d3 β-D-O-Glucuronide nih.gov
Synonym Dextrorphan-O-Glucuronide-D3 lgcstandards.com
CAS Number 524713-58-4 lgcstandards.comnih.gov
Molecular Formula C₂₃H₂₈D₃NO₇ lgcstandards.com

| Molecular Weight | 436.51 g/mol | lgcstandards.com |

Interactive Data Table: Dextrorphan O-β-D-glucuronide

Property Value Source
Chemical Name Dextrorphan O-β-D-glucuronide
Synonyms Dextrorphan Glucuronide, Dextrorphan 3-Glucuronide
CAS Number 19153-87-8 wikipedia.org
Molecular Formula C₂₃H₃₁NO₇ wikipedia.org

| Molecular Weight | 433.49 g/mol | wikipedia.org |

Interactive Data Table: Dextrorphan

Property Value Source
Chemical Name Dextrorphan Current time information in Bangalore, IN.
Synonyms DXO, Dextrorphanol Current time information in Bangalore, IN.
CAS Number 125-73-5 Current time information in Bangalore, IN.wikipedia.org
Molecular Formula C₁₇H₂₃NO Current time information in Bangalore, IN.wikipedia.org

| Molecular Weight | 257.37 g/mol | Current time information in Bangalore, IN.wikipedia.org |

Interactive Data Table: Dextromethorphan

Property Value Source
Chemical Name Dextromethorphan wikipedia.org
Synonyms DXM, Robitussin wikipedia.org
CAS Number 125-71-3 wikipedia.org
Molecular Formula C₁₈H₂₅NO wikipedia.org

| Molecular Weight | 271.40 g/mol | wikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31NO7 B13416271 Dextrorphan O-b-D-glucuronide D3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H31NO7

Molecular Weight

436.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17+,18+,19-,20+,22-,23+/m1/s1/i1D3

InChI Key

YQAUTKINOXBFCA-FVZZEKDBSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

Synthetic Pathways and Isotopic Labeling Strategies for Dextrorphan O β D Glucuronide D3

Enzymatic and Chemical Glucuronidation of Dextrorphan (B195859) Precursors

The formation of Dextrorphan O-β-D-glucuronide involves the attachment of a glucuronic acid moiety to the dextrorphan molecule, a process known as glucuronidation. This can be achieved through both enzymatic and chemical methods.

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms in Glucuronide Formation

Glucuronidation in the body is a major Phase II metabolic reaction catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). criver.com These enzymes transfer glucuronic acid from the high-energy donor substrate, UDP-glucuronic acid (UDPGA), to a variety of substrates, including drugs, xenobiotics, and endogenous compounds. criver.com Several UGT isoforms have been identified to be involved in the glucuronidation of dextrorphan.

Research has shown that UGT2B isoforms, specifically UGT2B4, UGT2B7, UGT2B15, and UGT2B17, are primarily responsible for the formation of dextrorphan-O-glucuronide. researchgate.net Among these, UGT2B15 is reported to have the most significant contribution. researchgate.net The activity of these enzymes can vary among individuals due to genetic polymorphisms, which can lead to differences in the rate of dextromethorphan (B48470) metabolism. nih.gov

Understanding the specific UGT isoforms involved is crucial for predicting potential drug-drug interactions. If a co-administered drug is also a substrate or inhibitor of these UGT isoforms, it could affect the clearance of dextrorphan, leading to altered therapeutic effects or an increased risk of adverse events.

In Vitro Systems for Glucuronidation Pathway Studies (e.g., Liver Microsomes, Recombinant Enzymes)

To study the glucuronidation of dextrorphan in a controlled environment, various in vitro systems are employed. Human liver microsomes are a common choice as they contain a rich complement of drug-metabolizing enzymes, including UGTs, in a relatively natural membrane environment. nih.govnih.gov Studies using human liver microsomes have been instrumental in elucidating the kinetics of dextrorphan glucuronidation. nih.gov

For more specific investigations into the roles of individual UGT isoforms, recombinant enzymes are utilized. nih.gov These are produced by expressing the gene for a single UGT isoform in a host system, such as insect cells or bacteria. nih.gov This allows researchers to study the activity of a specific enzyme in isolation, without the interference of other metabolizing enzymes present in liver microsomes. This approach has been essential in confirming the primary role of UGT2B15 in dextrorphan glucuronidation. researchgate.net

The use of these in vitro systems allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which are vital for predicting the in vivo clearance of dextrorphan.

Deuteration Methodologies for Site-Specific Isotopic Incorporation

The "D3" in Dextrorphan O-β-D-glucuronide D3 signifies the presence of three deuterium (B1214612) atoms. The precise placement of these isotopes is critical for their use as internal standards in mass spectrometry-based bioanalysis.

Synthetic Approaches for Deuterated Precursors

The synthesis of Dextrorphan O-β-D-glucuronide D3 begins with the preparation of a deuterated dextrorphan precursor. A common strategy involves the N-demethylation of dextromethorphan to produce N-desmethyl-dextromethorphan. semanticscholar.orgresearchgate.net This intermediate is then re-methylated using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), to introduce the three deuterium atoms onto the nitrogen atom, yielding N-CD3-dextromethorphan (d3-dextromethorphan). semanticscholar.orggoogle.com

Subsequently, the O-demethylation of d3-dextromethorphan at the 3-position of the morphinan (B1239233) ring yields the desired d3-dextrorphan precursor. google.com This O-demethylation is often achieved using reagents like boron tribromide or hydrogen bromide. semanticscholar.org

PrecursorSynthetic StepReagentProduct
DextromethorphanN-demethylation2,2,2-trichloroethyl chloroformateN-desmethyl-dextromethorphan
N-desmethyl-dextromethorphanN-methylation (deuteration)Iodomethane-d3 (CD3I)N-CD3-dextromethorphan
N-CD3-dextromethorphanO-demethylationHydrogen bromideN-CD3-dextrorphan (d3-dextrorphan)

Assessment of Isotopic Purity and Enrichment

Ensuring high isotopic purity and enrichment is paramount for the utility of deuterated standards. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms, while isotopic enrichment refers to the percentage of a specific atomic position that is occupied by a deuterium atom.

Several analytical techniques are employed to assess these parameters. High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic distribution of a sample by precisely measuring the mass-to-charge ratio of the ions. nih.govrsc.orgresearchgate.net By analyzing the relative abundance of the molecular ions corresponding to the undeuterated, partially deuterated, and fully deuterated forms of the compound, the isotopic purity can be accurately calculated. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed structural information and can confirm the specific sites of deuteration. rsc.orgrsc.orgnih.gov The integration of signals in the ¹H NMR spectrum can be used to determine the degree of deuteration at specific positions. rsc.org

The combination of HR-MS and NMR allows for a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the synthesized deuterated compound. rsc.orgrsc.org

Exploration of Chemical Modification Techniques (e.g., Click Chemistry, Fluorination, Methylation)

While the primary focus of this article is on the synthesis of Dextrorphan O-β-D-glucuronide D3, it is worth noting other chemical modification techniques that are being explored to alter the properties of dextromethorphan and its metabolites.

Fluorination , the substitution of hydrogen atoms with fluorine, is a strategy being investigated to improve the metabolic stability and central nervous system exposure of dextromethorphan. nih.govnih.gov Studies have shown that fluoroalkyl analogs of dextromethorphan can exhibit significantly improved pharmacokinetic profiles compared to the parent compound and its deuterated variants. nih.gov This is achieved through the synthesis of fluorinated derivatives, for example, by converting the phenolic hydroxyl group of dextrorphan into a triflate and then introducing perfluoroalkyl groups. nih.gov

Methylation is a fundamental reaction in the synthesis of dextromethorphan and its deuterated analogs, as described in the synthesis of the d3-precursor. semanticscholar.orgresearchgate.net

Click chemistry , a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, offers potential for the efficient synthesis and modification of complex molecules like dextrorphan and its glucuronide. While specific applications of click chemistry to Dextrorphan O-β-D-glucuronide D3 are not widely reported, its principles could be applied to develop novel synthetic routes or to attach other molecular entities for various research purposes.

Chemical ModificationTechniquePurpose
FluorinationSemisynthesis from dextromethorphanImprove metabolic stability and CNS exposure
MethylationReaction with methylating agentsIntroduce methyl groups (or deuterated methyl groups)
Click ChemistryVarious click reactionsPotential for efficient synthesis and modification

Advanced Analytical Methodologies Utilizing Dextrorphan O β D Glucuronide D3 in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the bioanalysis of drug metabolites due to its high sensitivity, selectivity, and throughput. The development of robust LC-MS/MS methods is essential for accurately quantifying dextrorphan (B195859) O-β-D-glucuronide in complex biological matrices such as plasma and urine.

Development and Validation of Quantitative Assays

The development of a quantitative LC-MS/MS assay for dextrorphan O-β-D-glucuronide, utilizing Dextrorphan O-β-D-glucuronide D3 as an internal standard, involves a meticulous validation process to ensure its reliability. This process adheres to stringent guidelines set by regulatory bodies.

Key validation parameters for an LC-MS/MS assay are outlined below. These parameters ensure that the method is reliable and reproducible for its intended purpose.

ParameterDescriptionTypical Acceptance Criteria
Sensitivity The lowest concentration of the analyte that can be reliably detected and quantified, known as the Lower Limit of Quantification (LLOQ).Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances or other metabolites.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Precision The closeness of repeated measurements of the same sample. It is assessed at different concentration levels (intra-day and inter-day).Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Accuracy The closeness of the measured value to the true value. It is also assessed at various concentrations.Within ±15% of the nominal concentration (±20% at LLOQ).
Linearity The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.99.
Recovery The efficiency of the extraction process in recovering the analyte from the biological matrix.Consistent and reproducible across the concentration range.
Matrix Effect The influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
Stability The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).Analyte concentration should remain within ±15% of the initial concentration.

This table presents typical validation parameters and their acceptance criteria for bioanalytical method validation.

The successful quantification of dextrorphan O-β-D-glucuronide relies on the careful optimization of both chromatographic separation and mass spectrometric detection.

Chromatographic Conditions: Reversed-phase liquid chromatography is commonly employed. A C18 column is often chosen for its ability to retain and separate the relatively polar glucuronide conjugate from other matrix components. Gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic solvent (typically acetonitrile (B52724) or methanol) is used to achieve optimal separation. The flow rate and column temperature are also optimized to ensure sharp, symmetrical peaks and a reasonable run time.

Mass Spectrometric Conditions: Electrospray ionization (ESI) in the positive ion mode is generally preferred for the analysis of dextrorphan and its metabolites. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Specific precursor-to-product ion transitions are selected for both dextrorphan O-β-D-glucuronide and its D3-labeled internal standard. The collision energy and other source parameters are optimized to maximize the signal intensity for these transitions. The use of a deuterated internal standard like Dextrorphan O-β-D-glucuronide D3 is crucial as it co-elutes with the analyte and experiences similar ionization effects, thus providing reliable correction for any analytical variability. nih.gov

Application as a Stable Isotope Internal Standard in Metabolite Quantification

The primary role of Dextrorphan O-β-D-glucuronide D3 is to serve as an internal standard in the quantification of the endogenous (non-labeled) dextrorphan O-β-D-glucuronide. Because the deuterated standard is chemically identical to the analyte, it exhibits nearly the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z) due to the presence of three deuterium (B1214612) atoms. nih.gov By adding a known amount of Dextrorphan O-β-D-glucuronide D3 to each sample prior to processing, any loss of the analyte during sample preparation or fluctuations in instrument response can be accurately corrected for by calculating the ratio of the analyte peak area to the internal standard peak area. fishersci.com This stable isotope dilution technique is considered the gold standard for quantitative mass spectrometry.

Advanced Sample Preparation Strategies

The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analyte of interest. For the analysis of dextrorphan O-β-D-glucuronide, several strategies can be employed.

Solid-Phase Extraction (SPE): SPE is a highly effective and commonly used technique for cleaning up and concentrating analytes from biological fluids. oup.comCurrent time information in Bangalore, IN. For dextrorphan glucuronide, a mixed-mode or polymeric reversed-phase sorbent can be used. The process involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte and internal standard with an appropriate solvent. This technique provides a cleaner extract compared to other methods, which can reduce matrix effects and improve assay sensitivity. oup.com

Protein Precipitation (PPT): This is a simpler and faster method where a protein-precipitating agent, such as acetonitrile or methanol, is added to the plasma or serum sample. the-ltg.org After centrifugation, the supernatant containing the analyte and internal standard is collected and can be directly injected into the LC-MS/MS system or further processed. While quick, PPT may result in a less clean extract and potentially more significant matrix effects compared to SPE.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent and pH of the aqueous phase are optimized to maximize the extraction efficiency of the target analyte. For a polar metabolite like a glucuronide, LLE can be challenging, but with appropriate solvent selection and pH adjustment, it can be an effective cleanup method.

In many analytical methods for dextrorphan and its metabolites, an enzymatic hydrolysis step using β-glucuronidase is performed prior to extraction. This step cleaves the glucuronide moiety, converting dextrorphan O-β-D-glucuronide to dextrorphan, which can then be more easily extracted and analyzed. However, for the direct quantification of the glucuronide conjugate, this step is omitted.

Gas Chromatography-Mass Spectrometry (GC/MS) Methodologies for Deuterated Analogs

While LC-MS/MS is more commonly used for the analysis of polar and thermally labile compounds like glucuronides, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after a derivatization step. fishersci.com

For a polar compound like dextrorphan O-β-D-glucuronide to be analyzed by GC-MS, it must first be derivatized to increase its volatility and thermal stability. A common derivatization technique is silylation, where active hydrogens on hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity of the molecule, making it suitable for gas chromatography.

The GC-MS analysis would involve the separation of the derivatized analyte and its deuterated internal standard on a capillary column, followed by detection using a mass spectrometer, often in the selected ion monitoring (SIM) mode for enhanced sensitivity. fishersci.com Similar to LC-MS/MS, the deuterated analog, in this case, a derivatized form of Dextrorphan O-β-D-glucuronide D3, would serve as the internal standard to ensure accurate quantification. However, challenges in the complete derivatization of the glucuronide and potential thermal degradation in the GC inlet make LC-MS/MS the more prevalent and robust technique for this class of compounds.

Exploration of Alternative Chromatographic Approaches (e.g., HPLC, SFC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of dextromethorphan (B48470) and its metabolites, including dextrorphan and its glucuronide conjugate. nih.gov HPLC methods, often coupled with mass spectrometry (LC-MS/MS), provide the sensitivity and selectivity required for complex biological matrices. nih.gov

Various HPLC approaches have been developed. Reversed-phase chromatography is common, utilizing columns such as phenyl or C18. nih.govfishersci.comnih.gov For instance, one method for the quantitation of dextromethorphan and its metabolites in urine employed a 5-micron phenyl column with a mobile phase of 10 mM potassium phosphate-acetonitrile (45:55, pH 4.0) and UV detection at 280 nm. nih.gov Another validated assay used a Phenyl analytical column connected in series with a Nitrile analytical column, with a mobile phase of aqueous acetic acid, triethylamine, and acetonitrile (75:25, v/v), coupled with fluorescence detection. nih.gov The use of Core-Enhanced Technology™ columns, which feature solid core particles, has enabled faster separations with cycle times as short as two minutes while maintaining excellent peak shape and resolution. fishersci.com

Table 1: Examples of HPLC Conditions for Dextrorphan Analysis

Feature Method 1 nih.gov Method 2 nih.gov Method 3 fishersci.com Method 4 nih.gov
Column 5 µm Phenyl (25 x 0.46 cm i.d.) Phenyl + Nitrile Accucore C18 (2.6 µm, 50 x 2.1 mm) Phenyl (150 x 4.6 mm i.d., 5 µm)
Mobile Phase 10 mM Potassium Phosphate-Acetonitrile (45:55), pH 4.0 1.5% Acetic Acid, 0.1% Triethylamine, Acetonitrile (75:25) Water/Acetonitrile with 0.1% Phosphoric Acid (Gradient) 18% Acetonitrile, 50 mM Phosphoric Acid, pH 3
Detection UV (280 nm) Fluorescence MS Fluorescence
Internal Standard 3-methoxy-17-methyl-10-oxo-9α,13α,14α-morphinan Not specified Not specified Levallorphan
Key Finding Quantifiable levels of 0.11 to 0.21 µg/mL in hydrolyzed urine. Limits of detection of 0.01 µM for all analytes. Fast separation with a cycle time of 2 minutes. Validated for determining DEM/DOR molar ratios.

Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative to HPLC for the analysis of conjugated metabolites. nih.govnih.gov In SFC, the mobile phase is typically a supercritical fluid, such as carbon dioxide, mixed with a small amount of an organic modifier. nih.gov This technique can offer faster separations and is considered a "green" technology due to reduced organic solvent consumption. nih.gov While specific applications for Dextrorphan O-β-D-glucuronide D3 are not widely published, the success of SFC in separating other glucuronide isomers, such as those of urolithins and steroids, highlights its potential. nih.govnih.govacs.orgresearchgate.net The ability to screen multiple stationary phases and modifiers allows for fine-tuning of selectivity, which is crucial for resolving complex mixtures of metabolites. nih.govacs.org For instance, a study on steroid glucuronides demonstrated that ultra-high-performance SFC (UHPSFC) could achieve limits of quantification as low as 0.5 ng/mL for glucuronide steroids, showing better sensitivity compared to UHPLC-MS/MS. nih.gov

Methodological Aspects of Enzymatic and Chemical Hydrolysis for Glucuronide Deconjugation

Since dextrorphan is primarily excreted as its glucuronide conjugate, a hydrolysis step is essential to cleave the glucuronic acid moiety and allow for the measurement of total dextrorphan. nih.gov This deconjugation can be achieved through either enzymatic or chemical methods.

Enzymatic Hydrolysis

Enzymatic hydrolysis is the most common approach, typically employing the β-glucuronidase enzyme. covachem.comsigmaaldrich.com This method is favored for its mild reaction conditions, which minimize the degradation of the target analyte. kurabiotech.com The efficiency of enzymatic hydrolysis depends on several factors, including the source of the enzyme, temperature, pH, and incubation time. researchgate.netnih.gov

Common sources of β-glucuronidase include Helix pomatia, Patella vulgata (limpet), abalone, and recombinant or bacterially-derived enzymes like those from E. coli. researchgate.netsigmaaldrich.com Studies have shown significant differences in efficiency between enzymes from different sources. kurabiotech.comsigmaaldrich.com For example, one study found that β-glucuronidase from P. vulgata was highly effective and thermally stable, allowing for shorter incubation times at higher temperatures (e.g., 3 hours at 65°C). researchgate.net More recent developments with recombinant enzymes have shown the potential for highly efficient and rapid hydrolysis, with some achieving complete cleavage in as little as 5-10 minutes at room temperature. nih.govnih.gov The choice of enzyme and conditions must be carefully optimized for the specific analyte, as hydrolysis rates can vary significantly even between similar compounds. covachem.comkurabiotech.com

Table 2: Comparison of β-Glucuronidase Sources for Hydrolysis

Enzyme Source Optimal Temperature Optimal pH Key Characteristics Reference
Patella vulgata 65°C ~4.5-5.0 High thermal stability, cost-effective, efficient. researchgate.net, nih.gov
Helix pomatia ~40-55°C ~5.0 Contains both β-glucuronidase and sulfatase activity; lower efficiency requiring longer incubation. researchgate.net, nih.gov
E. coli ~60°C (activity may decrease over time) ~6.8 Essentially free of sulfatase activity; high initial activity. sigmaaldrich.com, sigmaaldrich.com
Recombinant (B-One™, BGTurbo™) 20-55°C Varies Very fast and efficient hydrolysis (5-60 min); high specificity. nih.gov, nih.gov

Chemical Hydrolysis

Chemical hydrolysis, typically using strong acids, presents an alternative to enzymatic methods. nih.gov A key advantage is the potential for faster sample processing and lower cost. However, the harsh conditions can lead to the degradation of the analyte or internal standard if not carefully controlled. kurabiotech.com

A method for dextrorphan analysis was developed by optimizing acid concentration, hydrolysis time, and temperature. nih.gov The study found that carefully chosen conditions could maximize the release of dextrorphan from its glucuronide conjugate without causing significant degradation of either dextrorphan or dextromethorphan. The results obtained were comparable to those from the enzymatic method using β-glucuronidase. nih.gov In some specific cases, such as with N-glucuronides that are resistant to β-glucuronidase, alternative chemical methods using reagents like hydrazine (B178648) hydrate (B1144303) have been shown to be effective. nih.gov

Ultimately, the choice between enzymatic and chemical hydrolysis depends on the specific requirements of the assay, including the stability of the analytes, required throughput, and cost considerations. For both methods, the use of a stable, isotopically labeled internal standard like Dextrorphan O-β-D-glucuronide D3 is invaluable for monitoring and correcting for variability during the critical hydrolysis step.

Application of Dextrorphan O β D Glucuronide D3 in Metabolic Pathway Elucidation and Mechanistic Research

Tracing Metabolic Fate and Biotransformation Dynamics

The use of stable isotope-labeled internal standards like Dextrorphan (B195859) O-β-D-glucuronide D3 is fundamental to accurately trace the metabolic fate of parent compounds. By providing a reliable quantitative reference, it enables researchers to meticulously map the complex network of biotransformation reactions.

Elucidation of Dextrorphan Biotransformation Pathways (e.g., 3-hydroxymorphinan Formation)

The metabolism of dextromethorphan (B48470) is a complex process involving multiple enzymatic steps. nih.gov A primary pathway involves the O-demethylation of dextromethorphan to its major active metabolite, dextrorphan. nih.govpharmgkb.org Dextrorphan itself undergoes further biotransformation, including N-demethylation to 3-hydroxymorphinan. nih.govpharmgkb.org Another significant metabolic route for dextrorphan is conjugation with glucuronic acid to form Dextrorphan O-β-D-glucuronide. nih.gov

Investigation of Enzyme-Mediated Reactions and Metabolic Fluxes (e.g., Cytochrome P450 and UDP-Glucuronosyltransferase Activities)

The metabolism of dextromethorphan and its metabolites is primarily mediated by two superfamilies of enzymes: Cytochrome P450 (CYP) and UDP-Glucuronosyltransferases (UGT). The initial conversion of dextromethorphan to dextrorphan is catalyzed mainly by CYP2D6 and to a lesser extent by CYP3A4. pharmgkb.org The subsequent glucuronidation of dextrorphan is carried out by various UGT enzymes. nih.govyoutube.com

The activity of these enzymes can be investigated in vitro using systems such as human liver microsomes or recombinant enzymes. nih.govelsevierpure.comnih.gov In these assays, Dextrorphan O-β-D-glucuronide D3 is essential for constructing accurate kinetic models of enzyme activity. By enabling precise measurement of the rate of Dextrorphan O-β-D-glucuronide formation, researchers can determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the UGT enzymes involved. This information is vital for understanding the efficiency and capacity of dextrorphan glucuronidation and how it might be affected by genetic polymorphisms or drug-drug interactions. nih.govelsevierpure.com

Table 1: Key Enzymes in Dextromethorphan Metabolism

PrecursorMetaboliteKey Enzymes
DextromethorphanDextrorphanCYP2D6, CYP3A4
Dextromethorphan3-MethoxymorphinanCYP3A4, CYP2B6
DextrorphanDextrorphan O-glucuronideUGT enzymes
Dextrorphan3-HydroxymorphinanCYP3A4
3-Methoxymorphinan3-HydroxymorphinanCYP2D6

This table is based on information from PharmGKB's Dextromethorphan Pathway information. pharmgkb.org

Stable Isotope Tracing Metabolomics in In Vitro and Model In Vivo Systems

Stable isotope tracing has become a cornerstone of metabolomics, allowing for the detailed mapping of metabolic pathways and the quantification of metabolic fluxes. nih.govosti.gov While Dextrorphan O-β-D-glucuronide D3 is primarily used as a quantification standard, the principles of stable isotope labeling it represents are central to these advanced research techniques.

Mapping Carbon Flow and Pathway Activity

In stable isotope tracing experiments, cells or organisms are supplied with nutrients labeled with heavy isotopes, such as ¹³C-glucose or ¹⁵N-glutamine. escholarship.orgnih.govplant-ecology.com As these labeled precursors are metabolized, the heavy isotopes are incorporated into downstream metabolites. nih.gov By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry, researchers can trace the flow of atoms through metabolic networks, providing a dynamic view of pathway activity. nih.govacs.orgresearchgate.netresearchgate.net

The accurate quantification of these labeled metabolites is critical for flux analysis, and this is where stable isotope-labeled internal standards, analogous in function to Dextrorphan O-β-D-glucuronide D3, become indispensable. nih.govthermofisher.com For each metabolite of interest, a corresponding stable isotope-labeled standard is used to correct for variations in sample preparation and instrument response, ensuring that the measured changes in isotopologue distribution are a true reflection of metabolic activity.

Integration with Spatially Resolved Metabolomics

Spatially resolved metabolomics, such as matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry, allows for the visualization of the distribution of metabolites within tissues. springernature.compsu.edunih.gov When combined with stable isotope tracing, this technique, termed iso-imaging, can reveal the spatial organization of metabolic activity. springernature.comnih.gov For example, researchers can visualize how different regions of an organ utilize specific nutrients. springernature.compsu.edunih.gov

In these sophisticated imaging experiments, the need for accurate quantification across different tissue regions is paramount. The application of a stable isotope-labeled internal standard, sprayed onto the tissue section prior to analysis, is a common strategy to normalize the signal and enable quantitative comparisons of metabolite levels and their isotopologues across the tissue landscape. This approach ensures that observed spatial variations are due to genuine metabolic differences rather than analytical artifacts.

Predictive Modeling of Metabolite Exposure from In Vitro Data

A significant goal in pharmacology and toxicology is to predict the in vivo pharmacokinetic behavior of a drug and its metabolites from in vitro data, a process known as in vitro to in vivo extrapolation (IVIVE). Physiologically based pharmacokinetic (PBPK) models are computational tools used for this purpose. nih.gov These models integrate in vitro data on drug absorption, distribution, metabolism, and excretion (ADME) with physiological information to simulate concentration-time profiles in the body. nih.gov

The accuracy of PBPK models is highly dependent on the quality of the in vitro input parameters. nih.gov For instance, data on the rates of metabolite formation by enzymes like CYPs and UGTs, generated from experiments with liver microsomes, are critical inputs. The use of stable isotope-labeled internal standards, such as Dextrorphan O-β-D-glucuronide D3, in these in vitro assays is crucial for obtaining the precise and accurate kinetic data necessary for building robust and predictive PBPK models. nih.govnih.gov By ensuring the reliability of the in vitro data, these standards contribute significantly to the development of models that can better predict human exposure to metabolites and anticipate potential drug-drug interactions.

Simulation of Metabolic Ratios for Enzyme Phenotyping Research

The activity of drug-metabolizing enzymes can vary significantly among individuals due to genetic polymorphisms. This variability is a key factor in differing drug responses and adverse events. Phenotyping, the assessment of this enzymatic activity, often relies on measuring the ratio of a parent drug to its metabolite or between different metabolites. In the case of dextromethorphan, the ratio of the parent drug to its primary metabolite, dextrorphan, is a well-established indicator of the activity of the cytochrome P450 2D6 (CYP2D6) enzyme.

The subsequent metabolism of dextrorphan to Dextrorphan O-β-D-glucuronide is primarily mediated by UDP-glucuronosyltransferase enzymes, particularly UGT2B15. nih.govresearchgate.net The precise quantification of Dextrorphan O-β-D-glucuronide is therefore essential for building a complete picture of dextromethorphan's metabolic fate. This is where Dextrorphan O-β-D-glucuronide D3 becomes critical. In clinical and in vitro studies aimed at CYP2D6 phenotyping, complex biological samples such as plasma or urine are analyzed. The inclusion of a known concentration of Dextrorphan O-β-D-glucuronide D3 as an internal standard allows for the correction of analytical variability, such as sample loss during preparation or fluctuations in instrument response. This ensures that the measured concentration of the endogenously produced Dextrorphan O-β-D-glucuronide is highly accurate.

This high-fidelity data is then used to construct and validate physiologically-based pharmacokinetic (PBPK) models. nih.govresearchgate.net These models can simulate the metabolic ratios of dextromethorphan and its metabolites under various physiological conditions and genetic profiles. For instance, a PBPK model can predict how different CYP2D6 activity scores will affect the plasma concentrations of dextromethorphan, dextrorphan, and Dextrorphan O-β-D-glucuronide. nih.gov The accuracy of these simulations is fundamentally dependent on the quality of the input data, which is significantly enhanced by the use of stable isotope-labeled standards like Dextrorphan O-β-D-glucuronide D3.

Table 1: Key Enzymes in Dextromethorphan Metabolism

CompoundMetaboliteKey Enzyme(s)
DextromethorphanDextrorphanCYP2D6
Dextromethorphan3-MethoxymorphinanCYP3A4
DextrorphanDextrorphan O-β-D-glucuronideUGT2B15

Characterization of Secondary Metabolism in Predictive Models

The development of comprehensive PBPK models for dextromethorphan involves detailing the kinetics of each metabolic step, including the formation of Dextrorphan O-β-D-glucuronide. nih.govresearchgate.net These models are not static; they are built upon and validated against experimental data. Research studies designed to characterize these secondary metabolic pathways often involve incubating dextromethorphan or dextrorphan with human liver microsomes or other in vitro systems that contain the relevant metabolizing enzymes. juniperpublishers.com

In these experiments, the formation of Dextrorphan O-β-D-glucuronide is measured over time. To ensure the accuracy of these measurements, Dextrorphan O-β-D-glucuronide D3 is added to the experimental samples at a known concentration. When the samples are analyzed, typically using liquid chromatography-mass spectrometry (LC-MS), the ratio of the unlabeled metabolite to the deuterated internal standard allows for precise quantification. This accurate data is then used to determine key kinetic parameters (e.g., Km and Vmax) for the glucuronidation reaction. These parameters are then incorporated into the PBPK model to describe the secondary metabolism of dextrorphan.

The use of deuterated dextromethorphan in research has also highlighted the impact of isotopic substitution on metabolic stability. juniperpublishers.comnih.govfrontiersin.org While Dextrorphan O-β-D-glucuronide D3 is primarily used as an analytical standard, studies with deuterated parent drugs demonstrate how altering metabolic sites can influence pathway dynamics. This knowledge further refines the predictive capacity of metabolic models.

Table 2: Application of Dextrorphan O-β-D-glucuronide D3 in Research

Research AreaApplication of Dextrorphan O-β-D-glucuronide D3Outcome
Enzyme PhenotypingInternal standard for accurate quantification of Dextrorphan O-β-D-glucuronide.Improved accuracy of metabolic ratio calculations for CYP2D6 phenotyping.
Predictive ModelingInternal standard for kinetic studies of dextrorphan glucuronidation.Derivation of accurate kinetic parameters for building and validating PBPK models.

Dextrorphan O β D Glucuronide D3 in Preclinical Pharmaceutical Research and Development Support

Utilization as a Certified Reference Material in Analytical Laboratories

Dextrorphan (B195859) O-β-D-glucuronide D3 is widely used as a certified reference material (CRM) and internal standard in analytical laboratories, particularly for applications involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.comsigmaaldrich.comnih.gov The fundamental purpose of an internal standard is to ensure accurate quantitation and to correct for variations that can occur during sample preparation and analysis. scioninstruments.com

Stable isotope-labeled molecules, like this deuterated glucuronide, are considered the ideal internal standards because their physical and chemical properties are nearly identical to the endogenous (non-labeled) analyte being measured. researchgate.net They co-elute with the target analyte in chromatography and exhibit similar ionization efficiency in the mass spectrometer, but are distinguishable due to their difference in mass-to-charge ratio (m/z). scioninstruments.com This near-identical behavior allows the deuterated standard to compensate for matrix effects—where other compounds in a complex biological sample like plasma or urine can suppress or enhance the analyte's signal—and for variability in extraction recovery. clearsynth.comtexilajournal.com

The use of Dextrorphan O-β-D-glucuronide D3 as a CRM provides a reliable reference point for instrument calibration and method validation, ensuring that an analytical procedure is robust, precise, and accurate. clearsynth.com Commercial suppliers provide this compound in a solution of known concentration, often with a certificate of analysis detailing its purity and a precise mass value, which is critical for quantitative studies in clinical toxicology, forensic testing, and pharmaceutical research. cerilliant.comsigmaaldrich.comlgcstandards.com

PropertyDescriptionSource(s)
Product Type Certified Reference Material, Stable Isotope Labelled Metabolite cerilliant.comlgcstandards.com
Chemical Formula C₂₃H₂₈D₃NO₇ lgcstandards.com
Molecular Weight ~436.51 g/mol lgcstandards.com
Typical Format Solution in a specified solvent (e.g., Methanol) cerilliant.comsigmaaldrich.com
Purity Often >95% (HPLC) lgcstandards.com
Primary Application Internal standard for LC/MS or GC/MS analysis cerilliant.comsigmaaldrich.com
Storage Temperature -20°C sigmaaldrich.comlgcstandards.com

Contribution to Mechanistic Investigations of Drug-Drug Interactions

The metabolism of the common cough suppressant dextromethorphan (B48470) is a well-established model for studying the activity of key drug-metabolizing enzymes and their susceptibility to drug-drug interactions (DDIs). Dextromethorphan is primarily metabolized by the enzyme cytochrome P450 2D6 (CYP2D6) to form its main active metabolite, dextrorphan. nih.govnih.gov Subsequently, dextrorphan is cleared from the body primarily through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, to form dextrorphan O-glucuronide. nih.govnih.gov

Dextrorphan O-β-D-glucuronide D3 is instrumental in studies designed to investigate how co-administered drugs may inhibit or induce the UGT enzymes responsible for dextrorphan clearance. For instance, studies investigating the inhibitory potential of cannabinoids on various UGT enzymes have demonstrated that major cannabinoids can significantly inhibit UGTs, including those involved in glucuronidating metabolites like dextrorphan. nih.gov

In a typical DDI study, researchers would measure the concentration of dextrorphan O-glucuronide in biological samples from individuals taking dextromethorphan with and without a potential inhibitor drug. By adding a known quantity of Dextrorphan O-β-D-glucuronide D3 to each sample as an internal standard, analysts can achieve highly accurate quantification of the endogenously produced glucuronide. nih.gov A significant decrease in the formation of dextrorphan O-glucuronide in the presence of a co-administered drug would provide clear, mechanistic evidence of UGT inhibition. This precision is vital for predicting and preventing adverse drug reactions in clinical settings. nih.gov

Role in Understanding Interindividual Variability of Drug Metabolizing Enzymes at a Mechanistic Level

The response to many drugs varies significantly among individuals, a phenomenon largely attributed to differences in the activity of drug-metabolizing enzymes. nih.gov This interindividual variability can be caused by genetic polymorphisms, age, sex, and the influence of enzyme inducers. nih.gov The dextromethorphan metabolic pathway is a classic example used to study this variability, particularly for the highly polymorphic CYP2D6 enzyme and various UGT enzymes. nih.govnih.gov

The gene for CYP2D6 has over 140 known alleles, leading to a wide spectrum of metabolic activities, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. nih.gov This directly impacts the rate of dextrorphan formation. nih.gov Similarly, UGT enzymes, such as UGT2B7, UGT1A9, and UGT2B15, also exhibit significant interindividual variability in expression and activity. nih.govnih.gov

By using Dextrorphan O-β-D-glucuronide D3 as an internal standard, researchers can precisely and accurately quantify the levels of its non-labeled counterpart in the plasma or urine of different individuals. nih.govresearchgate.net This allows for the calculation of metabolic ratios, such as the ratio of dextrorphan to dextrorphan O-glucuronide, which serves as a direct measure (a "phenotype") of in-vivo UGT activity. researchgate.net These phenotypic data can then be correlated with an individual's genetic makeup ("genotype"). Such studies provide a mechanistic link between a specific genetic variant in a UGT enzyme and its functional consequence on drug metabolism, helping to explain why some individuals may clear a drug more slowly or quickly than others. nih.govnih.gov Understanding these mechanisms is a cornerstone of personalized medicine.

FactorDescriptionRelevant EnzymesSource(s)
Genetic Polymorphism Variations in the genes encoding metabolizing enzymes lead to altered enzyme activity.CYP2D6, UGT1A family, UGT2B family nih.govnih.govnih.gov
Enzyme Induction Co-administered drugs or other substances (e.g., smoking) can increase the expression of enzymes.UGTs nih.gov
Enzyme Inhibition Co-administered drugs can compete for the same enzyme, slowing the metabolism of one or both drugs.CYP2D6, UGTs nih.govnih.gov
Age and Sex Enzyme expression and activity can vary with age (e.g., limited in neonates) and sex.UGTs nih.gov

Future Directions in Metabolomics and Analytical Research Facilitated by Stable Isotope-Labeled Glucuronides

The use of stable isotope-labeled standards like Dextrorphan O-β-D-glucuronide D3 is part of a broader and rapidly evolving strategy in metabolomics and analytical research. The future is focused on moving from static measurements to a more dynamic and comprehensive understanding of metabolic networks. nih.gov

One major future direction is the expanded use of stable isotope labeling for metabolic flux analysis, or "fluxomics." nih.govnumberanalytics.com This involves introducing a labeled nutrient (e.g., ¹³C-glucose) into a biological system and tracking the label's incorporation into a wide array of downstream metabolites over time. Stable isotope-labeled glucuronides and other metabolite standards are crucial for the accurate quantification needed to build these dynamic models of metabolic pathway activity. nih.govmdpi.com

Furthermore, innovations in analytical chemistry are leveraging isotope labeling to overcome key challenges in untargeted metabolomics, where the goal is to measure as many metabolites as possible. acs.orgumn.edu For example, chemical labeling strategies use isotope-tagged reagents that react with specific functional groups (like the carboxylic acid on glucuronic acid) to confidently identify entire classes of compounds in a complex mixture. acs.org This approach improves metabolite identification, a major bottleneck in the field. nih.gov Advanced techniques like spatial SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) even use pulsed isotopic labels to create "isotopic zip-codes," allowing researchers to study proteomic and metabolic changes in specific locations within tissues or 3D cell cultures. nih.gov

The continuous development of novel isotope labeling strategies and the availability of high-quality labeled standards will enable researchers to probe biological systems with greater precision and detail, paving the way for new discoveries in disease mechanisms and drug action. adesisinc.comsolubilityofthings.com

Research AreaDescriptionRole of Stable Isotope LabelingSource(s)
Metabolic Flux Analysis (Fluxomics) The measurement of the rate of metabolic reactions within a biological system.Enables tracing of metabolic pathways and quantification of pathway activity. nih.govnumberanalytics.com
Untargeted Metabolomics The comprehensive and simultaneous measurement of all metabolites in a sample.Improves metabolite identification and quantification, and helps differentiate true metabolites from artifacts. nih.govacs.orgumn.edu
Metabolic Pathway Discovery Identification of novel metabolic pathways and networks.Allows researchers to trace the conversion of labeled precursors into previously unknown metabolic products. nih.gov
Spatial Metabolomics/Proteomics Studying the spatial distribution of molecules within cells and tissues.Can be used to create "isotopic zip-codes" to correlate metabolic activity with specific locations. nih.gov

Q & A

Q. How does protein binding affect dextrorphan glucuronidation kinetics?

  • Resolution : BSA binds free dextrorphan, reducing the unbound KM from 690 μM to 190 μM. This increases CLint,u by 4-fold, highlighting the need to adjust in vitro parameters for in vivo extrapolation .

Methodological Best Practices

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode cartridges to isolate glucuronides from plasma. Hydrolyze conjugates with β-glucuronidase to confirm metabolite identity .
  • Kinetic Modeling : Apply the well-stirred model with Michaelis-Menten equations for parallel pathways (CYP2D6-mediated demethylation, UGT2B glucuronidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.